

# ZN148: A Comprehensive Analysis of its Metalloβ-Lactamase Inhibitory Spectrum and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ZN148     |           |
| Cat. No.:            | B15605679 | Get Quote |

#### For Immediate Release

OSLO, Norway – This technical guide provides an in-depth analysis of **ZN148**, a novel, synthetic metallo-β-lactamase (MBL) inhibitor currently in Phase 1 clinical development.[1] **ZN148** acts as a zinc-chelating agent, effectively reversing carbapenem resistance in a broad range of Gram-negative pathogens.[2][3][4] This document, intended for researchers, scientists, and drug development professionals, details the spectrum of activity, mechanism of action, and key experimental findings for **ZN148**.

#### **Core Mechanism of Action**

**ZN148** functions by inhibiting metallo-β-lactamases, enzymes that confer resistance to carbapenem antibiotics by hydrolyzing their β-lactam ring. The inhibitory action of **ZN148** is achieved through chelation and removal of zinc ions from the MBL active site, a process that has been shown to be time-dependent.[2][3][4] Evidence suggests a largely irreversible mechanism of inhibition, as the addition of exogenous zinc only partially restores MBL activity. [2][3][4] Further molecular modeling and mass spectrometry analyses indicate a potential oxidation of the active site cysteine residue (Cys221) following zinc removal.[2][3][4]





Click to download full resolution via product page

Mechanism of ZN148 action.

# **Spectrum of Activity**

**ZN148** demonstrates significant potentiation of carbapenems against a wide array of MBL-producing Gram-negative bacteria. Its primary activity is against Enterobacterales, with demonstrated efficacy in restoring susceptibility to meropenem, doripenem, and imipenem.

# Table 1: In Vitro Activity of Meropenem in Combination with ZN148 (50 $\mu$ M) against MBL-Producing Enterobacterales



| Organism                  | Number of Strains | Meropenem MIC<br>Alone (mg/L) | Meropenem +<br>ZN148 MIC (mg/L) |
|---------------------------|-------------------|-------------------------------|---------------------------------|
| E. coli                   | 112               | ≥64 (MIC90)                   | 0.5 (MIC90)                     |
| K. pneumoniae             | 112               | ≥64 (MIC90)                   | 0.5 (MIC90)                     |
| Other<br>Enterobacterales | 10                | -                             | -                               |
| All Enterobacterales      | 234               | ≥64 (MIC90)                   | 0.5 (MIC90)                     |

Data extracted from Samuelsen et al., 2020.[2]

In a large international collection of 234 MBL-producing clinical Enterobacterales strains, the combination of meropenem with 50  $\mu$ M **ZN148** restored clinical susceptibility (MIC  $\leq$ 2 mg/liter) in over 98% of the isolates.[2][3][4]

**Table 2: In Vitro Activity of Doripenem and Imipenem in** 

Combination with ZN148 (50 µM)

| Organism      | Carbapenem | Number of<br>Strains | Carbapenem<br>MIC Alone | Carbapenem +<br>ZN148 MIC |
|---------------|------------|----------------------|-------------------------|---------------------------|
| E. coli       | Doripenem  | 87                   | -                       | -                         |
| K. pneumoniae | Doripenem  | 85                   | -                       | -                         |
| E. coli       | Imipenem   | 87                   | -                       | -                         |
| K. pneumoniae | Imipenem   | 85                   | -                       | -                         |

Detailed MIC values were presented graphically in the source material. The combination consistently and significantly reduced the MICs for both doripenem and imipenem against the tested strains.[2]

The effectiveness of **ZN148** is less pronounced against P. aeruginosa and A. baumannii, potentially due to differences in outer membrane permeability or the presence of efflux pumps. [3]



### In Vivo Efficacy

The therapeutic potential of **ZN148** has been demonstrated in a murine neutropenic peritonitis model. In this model, co-administration of **ZN148** (10 mg/kg) with meropenem (33 mg/kg) significantly reduced the bacterial load of a meropenem-resistant NDM-1-producing Klebsiella pneumoniae strain in both peritoneal fluid and blood compared to meropenem treatment alone. [2][3]

## **Selectivity and Toxicological Profile**

**ZN148** exhibits a favorable safety profile. It shows no inhibition of the human zinc-containing enzyme glyoxylase II at concentrations up to 500  $\mu$ M, indicating selectivity for bacterial MBLs. [2][3][4][5] Furthermore, no acute toxicity was observed in a mouse model with cumulative dosages up to 128 mg/kg.[2][3][4][5] **ZN148** itself does not possess any intrinsic antibacterial activity at concentrations up to 500  $\mu$ M.[3]

# Experimental Protocols Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of carbapenems alone and in combination with **ZN148** were determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Compound | AntibioticDB [antibioticdb.com]
- 2. researchgate.net [researchgate.net]
- 3. ZN148 Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZN148 Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nva.sikt.no [nva.sikt.no]
- To cite this document: BenchChem. [ZN148: A Comprehensive Analysis of its Metallo-β-Lactamase Inhibitory Spectrum and Mechanism]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15605679#investigating-the-spectrumof-activity-for-zn148]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com